3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Description
Properties
IUPAC Name |
3-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-16(15-7-4-9-18-11-15)8-10-19(13-16)12-14-5-2-1-3-6-14/h1-7,9,11H,8,10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYSHXRPINNQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CN=CC=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the fluorination of a pyrrolidinyl precursor. The fluorination process can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride)
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides and bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and neurological disorders.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine with three related compounds from the provided evidence:
Key Observations:
Fluorination Impact :
- The main compound and Benzyl 3,3-difluoropyrrolidine-1-carboxylate both feature fluorinated pyrrolidine rings, but the latter has two fluorine atoms, which may enhance metabolic stability and electronegativity compared to the single fluorine in the main compound .
- Fluorine-free analogs like 3-Acetylpyridine lack these properties, highlighting the role of fluorine in modulating reactivity and bioavailability.
However, the acetyl group in 3-Acetylpyridine introduces electron-withdrawing effects, reducing basicity compared to the main compound’s unsubstituted pyridine . MPI’s imidazopyridine core differs significantly, incorporating a selanyl group that may confer redox activity or metal-binding properties .
Physicochemical Properties
Available data for 3-Acetylpyridine (from ) provides insights into substituent effects:
- Log Kow : 0.15 (indicating high hydrophilicity)
- Water Solubility : 100,000 mg/L (highly soluble)
- Vapor Pressure : 0.064 mmHg at 25°C .
In contrast, the main compound’s benzyl and fluoropyrrolidine groups likely reduce water solubility and increase lipophilicity (higher Log Kow), though exact values are unavailable. The difluoropyrrolidine analog () may exhibit even lower solubility due to its ester group and additional fluorine .
Biological Activity
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various enzymes and receptors, and its applications in pharmacology.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It has been shown to modulate various biological processes by binding to enzymes and receptors, although the precise mechanisms remain under investigation. Notably, its structure suggests potential interactions with central nervous system targets, making it a candidate for neurological applications.
Biological Activity Overview
The compound has been evaluated for several biological activities:
- Enzyme Inhibition : It has demonstrated inhibitory effects on certain enzymes, which may be beneficial in treating conditions like cancer and neurological disorders.
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing pathways related to inflammation and cell signaling .
1. Inhibition Studies
A study highlighted the potential of this compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases. This study indicated that the compound could significantly reduce exosome release from brain cells, suggesting a mechanism for neuroprotection .
2. Structure-Activity Relationship (SAR)
Research into structurally related compounds revealed that modifications to the pyridine and pyrrolidine moieties could enhance biological activity. For example, derivatives with variations in the benzyl substituent showed improved potency against acetylcholinesterase (AChE), indicating that similar modifications could be beneficial for this compound .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Q & A
Q. What are the common synthetic routes for 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate formation. For example, fluorinated pyrrolidine intermediates are reacted with benzyl isocyanate under controlled conditions. Key steps include protecting group strategies (e.g., benzyl or tert-butyl carbamate) and purification via column chromatography or recrystallization. Solvents like dichloromethane and bases such as triethylamine are often employed to optimize yields .
Q. Which analytical techniques are used to confirm the compound’s structural and stereochemical integrity?
- NMR Spectroscopy : 1H, 13C, and 19F NMR to verify substituent positions and fluorine incorporation.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : To resolve stereochemistry, particularly for chiral centers in the pyrrolidine ring .
- Chiral HPLC : To assess enantiopurity when synthesizing stereoisomers .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Enzyme Inhibition Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to evaluate CYP1B1 inhibition, with α-naphthoflavone as a positive control .
- Cell Viability Assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines.
- Receptor Binding Studies : Radioligand displacement assays for targets like GPCRs or kinases.
Advanced Research Questions
Q. How does the fluorine atom at the 3-position of the pyrrolidine ring influence biological activity?
The fluorine atom enhances binding affinity via dipole interactions and metabolic stability by blocking oxidation pathways. Computational docking (e.g., AutoDock Vina) reveals that fluorine’s electronegativity optimizes orientation in enzyme active sites, as seen in CYP1B1 inhibitors where fluorine placement affects π-stacking with Phe134 . Comparative studies with non-fluorinated analogs show reduced IC50 values in fluorinated derivatives .
Q. What strategies resolve contradictions in reported inhibitory activities of fluorinated pyrrolidine derivatives?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituent positions (e.g., C2 vs. C3 on the steroid nucleus) to identify critical motifs .
- Computational Docking : Validate binding modes using molecular dynamics simulations. For example, inverted orientations of carbonyl groups in CYP1B1 inhibitors reduce activity .
- Standardized Assay Conditions : Control for variables like enzyme concentration and incubation time to minimize inter-study variability.
Q. How can metabolic stability be optimized during preclinical development?
- Deuterium Incorporation : Replace hydrogen with deuterium at metabolic hotspots (e.g., benzylic positions) to slow oxidative degradation.
- Liver Microsome Assays : Assess stability using rat or human microsomes.
- Pharmacokinetic Studies : Measure plasma half-life (t1/2) and AUC in rodent models to guide structural modifications .
Q. What computational methods predict interaction mechanisms with biological targets?
- Density Functional Theory (DFT) : Analyze electronic properties and charge distribution to identify reactive sites .
- Molecular Dynamics (MD) Simulations : Study binding pocket flexibility over time, particularly for enzymes like CYP1B1.
- Mutagenesis Studies : Validate computational predictions by altering key residues (e.g., Phe134 in CYP1B1) .
Q. How is stereochemical purity maintained during asymmetric synthesis?
- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for enantioselective hydrogenation.
- Protecting Groups : Employ tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize intermediates.
- Continuous Flow Reactors : Enhance reproducibility in industrial-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
